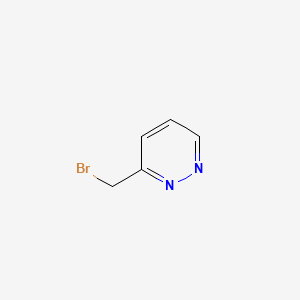
3-(Bromomethyl)pyridazine
Descripción general
Descripción
3-(Bromomethyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
3-(Bromomethyl)pyridazine is a key scaffold in medicinal chemistry and crop protection. Its selective preparation with high regiocontrol is challenging but has been achieved using Lewis acid-mediated inverse electron demand Diels-Alder reactions. This process leads to functionalized pyridazines, which can be further manipulated using cross-coupling protocols to synthesize disubstituted pyridazines with controlled substitution patterns. These pyridazines are significant in developing medicinal agents and agrochemicals (Schnell et al., 2021).
Herbicidal Activities
Pyridazine derivatives, including those related to this compound, have shown promising herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, for instance, have demonstrated effective herbicidal properties against dicotyledonous plants. These compounds have been synthesized and evaluated for their effectiveness, offering potential as commercial herbicides (Xu et al., 2008).
Optoelectronic Applications
Pyridazine derivatives, including those derived from this compound, have applications in optoelectronics. They have been used in the development of fluorescent materials and sensors, leveraging their unique electronic properties. These applications stem from the versatility of pyridazine derivatives in heterocyclic chemistry, which allows for a range of functionalities suitable for optoelectronic devices (Amăriucăi-Mantu et al., 2021).
Inhibitory Activity in Biochemistry
Pyridazine derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, which are crucial in various biochemical pathways. This makes them potential candidates for developing drugs with specific inhibitory actions, useful in treating diseases where these enzymes play a role. The inhibitory effects are often attributed to the unique structural features of pyridazine derivatives (Taslimi et al., 2019).
Corrosion Inhibition
Pyridazine derivatives, closely related to this compound, have shown effectiveness as corrosion inhibitors, particularly for iron in acidic solutions. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications where corrosion resistance is critical (Chetouani et al., 2003).
Mecanismo De Acción
Target of Action
3-(Bromomethyl)pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of calcium ion influx can impact a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Bromomethyl)pyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to proteins involved in signal transduction pathways, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular immune functions . In terms of cellular metabolism, this compound can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. For instance, this compound can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA . These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant enzyme activity and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful consideration of dosage is essential when evaluating the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects.
Propiedades
IUPAC Name |
3-(bromomethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUNOCBCPXDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615712 | |
| Record name | 3-(Bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60023-36-1 | |
| Record name | 3-(Bromomethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)


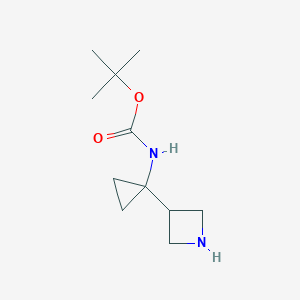


![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

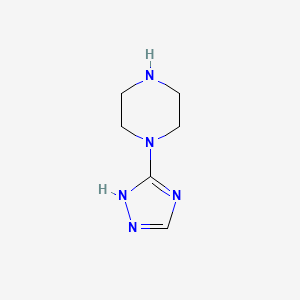
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
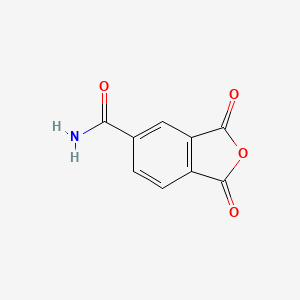
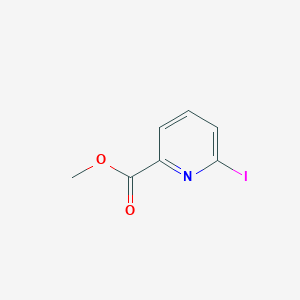
![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)